molecular formula C11H15NO2S B1267384 4-Benzylthiomorpholine 1,1-Dioxide CAS No. 26475-66-1

4-Benzylthiomorpholine 1,1-Dioxide

Cat. No. B1267384
CAS RN: 26475-66-1
M. Wt: 225.31 g/mol
InChI Key: KFAMTQFKYUXQKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Benzylthiomorpholine 1,1-Dioxide can be achieved through controllable synthesis methods involving cross-coupling/annulation reactions. For example, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts is facilitated via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols, using molecular oxygen as the terminal oxidant. This synthesis demonstrates the versatility and controllability in generating compounds within the benzomorpholine family (Kui Dong et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Benzylthiomorpholine 1,1-Dioxide has been extensively studied through various analytical techniques. For instance, 4-benzyl-5-oxomorpholine-3-carbamide's molecular geometry was thoroughly analyzed using Density Functional Theory (DFT) methods, confirming the structure's optimization and its electronic and charge transfer properties. Such studies highlight the compound's potential in various applications due to its well-defined molecular structure and properties (P. Murthy et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Benzylthiomorpholine 1,1-Dioxide has been synthesized and investigated for its chemical properties and reactivity. The synthesis involves reactions with various amines and the compound demonstrates the ability to undergo acylation and react with chlorinated triazines and isocyanates. These reactions suggest its utility in organic synthesis and chemical research (Asinger et al., 1981).

Biological Activity

  • A series of biologically active compounds derived from 4-Benzylthiomorpholine 1,1-Dioxide were synthesized, showing antibacterial and DPPH radical scavenging activities. This indicates the compound's potential use in developing new therapeutic agents or in studying biological processes (Zia-ur-Rehman et al., 2009).

Catalysis and Material Science

  • Complexes involving 4-Benzylthiomorpholine 1,1-Dioxide have been used in catalysis, showing effectiveness in transfer hydrogenation and oxidation of alcohols. This highlights its potential application in material science and industrial chemistry for developing new catalysts (Saleem et al., 2014).

Molecular Electronics

  • Research in molecular-scale electronics has utilized derivatives of benzylthiomorpholine, indicating its potential in the field of nanotechnology and molecular electronics. These applications could lead to advancements in the development of molecular devices (Reed et al., 1997).

Synthesis of Novel Sulfonamides

  • 4-Benzylthiomorpholine 1,1-Dioxide has been used in the synthesis of novel cyclic sulfonamides. This application is important in pharmaceutical research for developing new drugs, particularly as sulfonamides play a critical role in various therapeutic agents (Greig et al., 2001).

Synthesis of Benzisothiazolone Derivatives

  • The compound has been utilized in the synthesis of benzisothiazolone derivatives. These derivatives are significant in medicinal chemistry for their potential in creating new pharmacological agents (Yeung & Meanwell, 1998).

Generation of Novel Derivatives

  • Studies have shown the successful generation of new derivatives from 4-Benzylthiomorpholine 1,1-Dioxide, demonstrating its versatility and importance in synthetic chemistry for creating diverse chemical entities (Xiao et al., 2013).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users should wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-benzyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAMTQFKYUXQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312459
Record name 4-Benzylthiomorpholine 1,1-Dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylthiomorpholine 1,1-Dioxide

CAS RN

26475-66-1
Record name 26475-66-1
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Record name 4-Benzylthiomorpholine 1,1-Dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26475-66-1
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Synthesis routes and methods

Procedure details

Divinyl sulphone (0.8 ml, 10 mmol) was added to a solution of benzylamine (1.09 ml, 10 mmol) in ethanol (4 ml) and heated under reflux for 2 hours. The solvent was removed under reduced pressure, the residue dissolved in dichloromethane (30 ml) and washed with saturated aqueous sodium hydrogencarbonate solution (15 ml), dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane:methanol (100:0 to 99:1) to afford the title compound as a yellow oil (0.9 g).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Teyssot, M Fayolle, C Philouze… - European Journal of …, 2003 - Wiley Online Library
The Michael addition of bis(nitrogen or sulfur) nucleophiles to divinyl sulfone provides the corresponding macrocyclic adducts in good yields. The structures of some new macrocyclic …
E Park, SJ Lee, H Moon, J Park, H Jeon… - Journal of Medicinal …, 2021 - ACS Publications
Janus kinase 1 (JAK1) plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling; thus, JAK1 inhibition is a promising …
Number of citations: 9 pubs.acs.org

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